3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate
Overview
Description
3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate is a synthetic heterocyclic compound belonging to the quinolone family Quinolones are well-known for their broad-spectrum antimicrobial properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 1-(2-ethoxy-2-oxoethyl)-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate with ethoxymethylene malononitrile, ethyl ethoxymethylene cyanoacetate, or diethyl ethoxymethylenemalonate in glacial acetic acid under reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinolone ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinolone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolones, dihydroquinolines, and other heterocyclic compounds with potential biological activities.
Scientific Research Applications
3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinolone derivatives are explored for their potential as antibiotics, antiviral agents, and enzyme inhibitors.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacterial cells. By inhibiting these enzymes, the compound disrupts DNA processes, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolone derivatives such as ciprofloxacin, norfloxacin, and trovafloxacin. These compounds share a common quinolone core structure but differ in their substituents, which influence their biological activities and pharmacokinetic properties.
Uniqueness
3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate is unique due to its specific substituents at the 3 and 8 positions, which may confer distinct biological activities and chemical reactivity compared to other quinolone derivatives
Properties
IUPAC Name |
3-O-ethyl 8-O-methyl 4-oxo-1H-quinoline-3,8-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-3-20-14(18)10-7-15-11-8(12(10)16)5-4-6-9(11)13(17)19-2/h4-7H,3H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYDEAPQWZWKJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977078 | |
Record name | 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111185-66-1, 6152-94-9 | |
Record name | 3-Ethyl 8-methyl 1,4-dihydro-4-oxo-3,8-quinolinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111185-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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